

Application Note & Protocol: Nickel-Catalyzed Hydrocyanation of Butadiene to Adiponitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Adiponitrile
Cat. No.:	B1665535

[Get Quote](#)

Abstract

The nickel-catalyzed hydrocyanation of 1,3-butadiene stands as a landmark achievement in homogeneous catalysis and is the cornerstone of modern industrial production of **adiponitrile** (ADN), a critical precursor for Nylon-6,6.[1][2][3] This guide provides an in-depth exploration of the reaction mechanism, the intricacies of the multi-stage industrial process, and a detailed laboratory-scale protocol. It is designed for researchers, chemists, and process development professionals, emphasizing the causality behind experimental choices, the critical role of catalyst and ligand systems, and the stringent safety protocols required when handling highly toxic cyanide compounds.

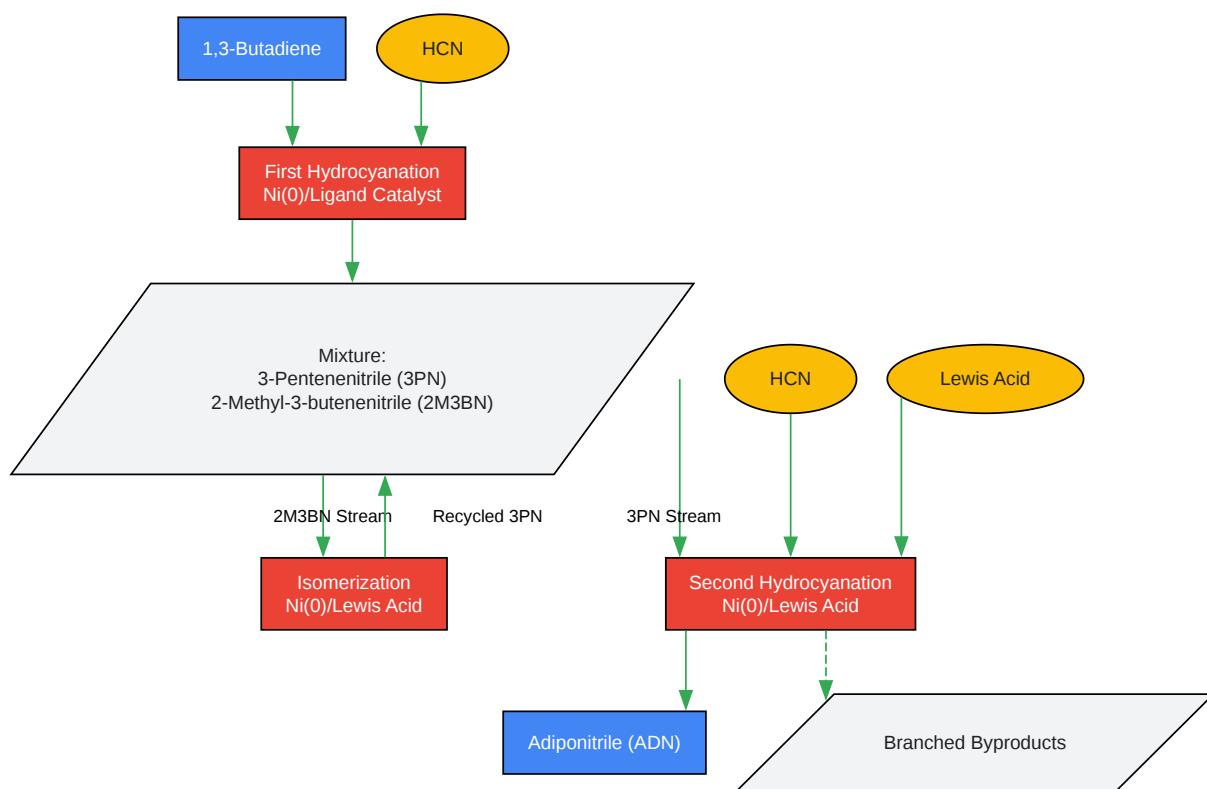
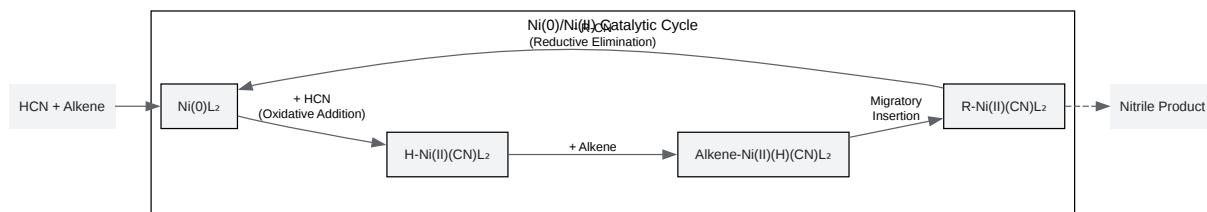
Introduction and Industrial Significance

Adiponitrile (NC(CH₂)₄CN) is a viscous, colorless dinitrile of immense industrial value.[1] Its primary application is as an intermediate in the synthesis of hexamethylenediamine (HMDA), which, along with adipic acid, is a monomer for the production of Nylon-6,6.[1][4] The modern, predominant route to **adiponitrile** is the nickel-catalyzed direct hydrocyanation of butadiene, a process pioneered by DuPont.[1][5][6] This method offers superior atom economy and efficiency compared to older, multi-step routes involving chlorinated intermediates.[5]

The overall net reaction is the addition of two molecules of hydrogen cyanide (HCN) across the conjugated diene system of butadiene:

This transformation is not a single-step reaction but a sophisticated, multi-stage process designed to maximize the yield of the desired linear product.^{[4][7][8]} The key stages involve:

- First Hydrocyanation: Addition of one HCN molecule to butadiene to form a mixture of unsaturated pentenenitriles.
- Isomerization: Conversion of the undesired branched nitrile isomers into the linear, more valuable isomers.
- Second Hydrocyanation: Addition of a second HCN molecule to the linear pentenenitriles to yield **adiponitrile**.



The Catalytic System and Reaction Mechanism

The success of this process hinges on a sophisticated homogeneous catalyst system, typically comprising a zero-valent nickel [Ni(0)] source stabilized by phosphorus-based ligands, such as phosphites [P(OR)₃] or phosphines [PR₃].^{[6][8][9]}

The General Catalytic Cycle

The fundamental mechanism for the hydrocyanation of an alkene involves a series of well-established organometallic steps.^{[3][6]}

- Oxidative Addition: The cycle begins with the oxidative addition of HCN to the low-valent Ni(0) complex, forming a nickel(II) hydrido cyanide species, H-Ni(CN)L₂.
- Olefin Coordination: The target alkene coordinates to the nickel center.
- Migratory Insertion: The alkene inserts into the nickel-hydride (Ni-H) bond, forming a nickel(II) alkyl cyanide intermediate.
- Reductive Elimination: The alkyl group and the cyanide ligand couple and are eliminated from the nickel center, forming the final nitrile product and regenerating the active Ni(0) catalyst. This step is often rate-limiting.^[6]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adiponitrile - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 6. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]
- 9. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note & Protocol: Nickel-Catalyzed Hydrocyanation of Butadiene to Adiponitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665535#nickel-catalyzed-hydrocyanation-of-butadiene-to-adiponitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com